molecular formula C12H18NO2S3+ B11503909 5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium

5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium

Cat. No.: B11503909
M. Wt: 304.5 g/mol
InChI Key: ZYMBVUHXIFHZSV-UHFFFAOYSA-O
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Description

5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperidine ring, a dithiolium group, and a carboxyethylsulfanyl moiety. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium typically involves multiple steps, starting with the preparation of the piperidine ring and the dithiolium group. The carboxyethylsulfanyl moiety is then introduced through a series of reactions involving thiol-ene click chemistry or other sulfur-based reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Carboxyethyl)sulfanylthiocarbonylsulfanyl]propanoic acid
  • 4-[(2-Carboxyethyl)sulfanylthiocarbonylsulfanyl]butanoic acid
  • 6-[(2-Carboxyethyl)sulfanylthiocarbonylsulfanyl]hexanoic acid

Uniqueness

5-[(2-Carboxyethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium stands out due to its unique combination of a piperidine ring and a dithiolium group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical properties and interactions.

Properties

Molecular Formula

C12H18NO2S3+

Molecular Weight

304.5 g/mol

IUPAC Name

3-[(5-methyl-2-piperidin-1-ium-1-ylidene-1,3-dithiol-4-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C12H17NO2S3/c1-9-11(16-8-5-10(14)15)18-12(17-9)13-6-3-2-4-7-13/h2-8H2,1H3/p+1

InChI Key

ZYMBVUHXIFHZSV-UHFFFAOYSA-O

Canonical SMILES

CC1=C(SC(=[N+]2CCCCC2)S1)SCCC(=O)O

Origin of Product

United States

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